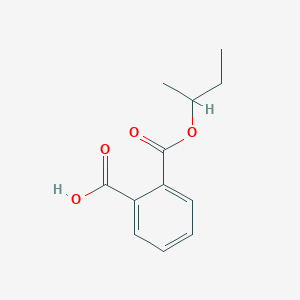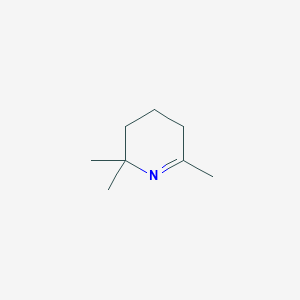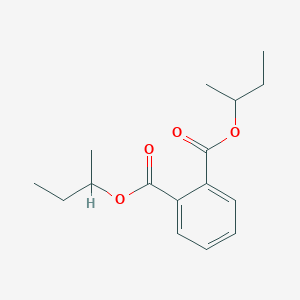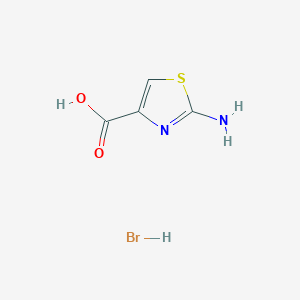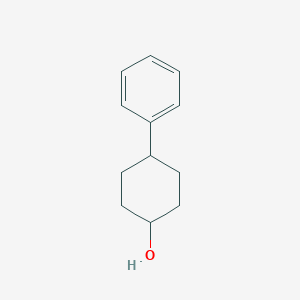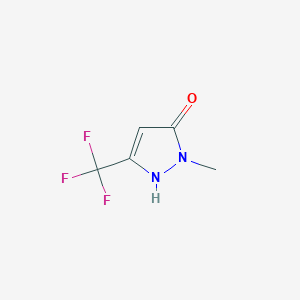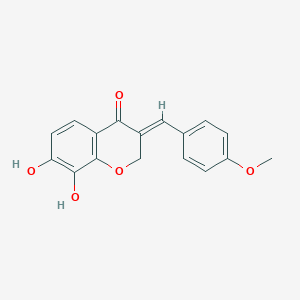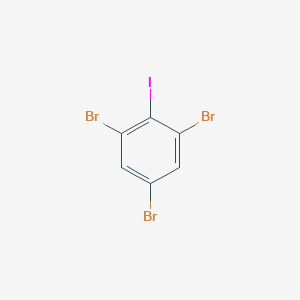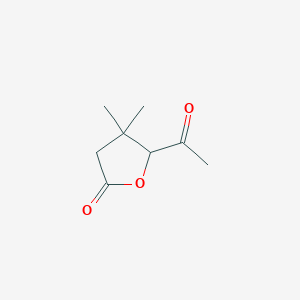
5-Acetyl-4,4-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-4,4-dimethyloxolan-2-one, also known as DMDO, is a cyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DMDO is a versatile reagent that can be used in a variety of chemical reactions, including oxidation, epoxidation, and aziridination.
Scientific Research Applications
5-Acetyl-4,4-dimethyloxolan-2-one has been extensively studied for its potential applications in various scientific research areas. It has been used as a reagent in organic synthesis, including the synthesis of natural products, pharmaceuticals, and agrochemicals. 5-Acetyl-4,4-dimethyloxolan-2-one has also been used as an oxidizing agent in the conversion of alcohols to carbonyl compounds and in the epoxidation of olefins. Additionally, 5-Acetyl-4,4-dimethyloxolan-2-one has been used in the aziridination of alkenes to produce chiral aziridines.
Mechanism Of Action
The mechanism of action of 5-Acetyl-4,4-dimethyloxolan-2-one involves the transfer of oxygen atoms to the substrate molecule, resulting in the formation of an epoxide or aziridine. The reaction proceeds through a cyclic intermediate, which is stabilized by the acetyl group present in 5-Acetyl-4,4-dimethyloxolan-2-one. The high reactivity of 5-Acetyl-4,4-dimethyloxolan-2-one is due to the strain energy present in the five-membered ring, which makes it a potent oxidizing agent.
Biochemical And Physiological Effects
5-Acetyl-4,4-dimethyloxolan-2-one has been shown to exhibit cytotoxicity against cancer cells, making it a potential candidate for cancer therapy. It has also been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of 5-Acetyl-4,4-dimethyloxolan-2-one.
Advantages And Limitations For Lab Experiments
5-Acetyl-4,4-dimethyloxolan-2-one has several advantages as a reagent in lab experiments. It is a relatively inexpensive and readily available reagent that can be easily synthesized in large quantities. 5-Acetyl-4,4-dimethyloxolan-2-one is also a highly reactive and selective oxidizing agent, making it useful in a wide range of organic synthesis reactions. However, 5-Acetyl-4,4-dimethyloxolan-2-one has some limitations, including its high reactivity, which can lead to the formation of unwanted byproducts and the need for careful handling due to its potential toxicity.
Future Directions
There are several future directions for research on 5-Acetyl-4,4-dimethyloxolan-2-one. One area of research is the development of new synthetic methods using 5-Acetyl-4,4-dimethyloxolan-2-one as a reagent. Another area of research is the study of 5-Acetyl-4,4-dimethyloxolan-2-one's potential applications in the synthesis of complex natural products and pharmaceuticals. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Acetyl-4,4-dimethyloxolan-2-one and its potential as a therapeutic agent for various diseases.
Synthesis Methods
5-Acetyl-4,4-dimethyloxolan-2-one can be synthesized through a simple and efficient process using readily available starting materials. The synthesis method involves the reaction of 2,2-dimethyloxirane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 5-Acetyl-4,4-dimethyloxolan-2-one as a white crystalline solid with a high yield and purity.
properties
CAS RN |
115118-28-0 |
|---|---|
Product Name |
5-Acetyl-4,4-dimethyloxolan-2-one |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-acetyl-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-5(9)7-8(2,3)4-6(10)11-7/h7H,4H2,1-3H3 |
InChI Key |
FKWJFPVPTVOBBP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=O)O1)(C)C |
Canonical SMILES |
CC(=O)C1C(CC(=O)O1)(C)C |
synonyms |
2(3H)-Furanone, 5-acetyldihydro-4,4-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



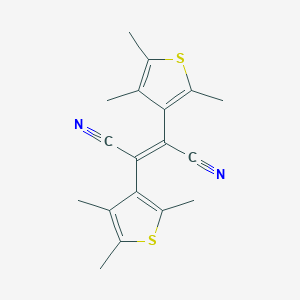
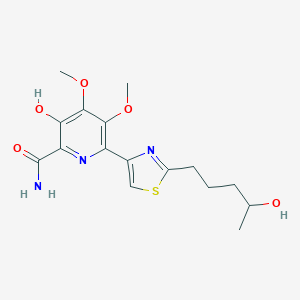
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)
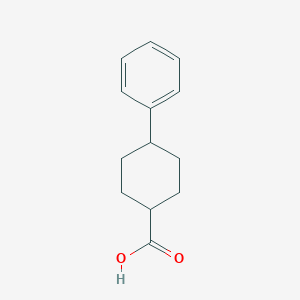

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
